molecular formula C7H7ClFNO2 B1382195 2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride CAS No. 1795504-70-9

2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride

Cat. No.: B1382195
CAS No.: 1795504-70-9
M. Wt: 191.59 g/mol
InChI Key: DSIFPJLJJKMLBY-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride is an organic compound with the chemical formula C(_7)H(_7)ClFNO(_2). It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its fluorine atom substitution at the 5-position of the pyridine ring, which imparts unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-bromo-4-methylpyridine with fluorinating agents such as Selectfluor® or N-fluoropyridinium salts . The reaction conditions often include the presence of strong acids and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar fluorination techniques. The process is optimized for high yield and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s ability to form strong bonds with target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoropyridin-2-yl)acetic acid hydrochloride
  • 2-(3-Fluoropyridin-2-yl)acetic acid hydrochloride
  • 2-(2-Fluoropyridin-2-yl)acetic acid hydrochloride

Uniqueness

2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride is unique due to the specific position of the fluorine atom on the pyridine ring. This positional isomerism can significantly affect the compound’s chemical reactivity and biological activity, making it distinct from its analogs .

Properties

IUPAC Name

2-(5-fluoropyridin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.ClH/c8-5-1-2-6(9-4-5)3-7(10)11;/h1-2,4H,3H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIFPJLJJKMLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795504-70-9
Record name 2-(5-fluoropyridin-2-yl)acetic acid hydrochloride
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